molecular formula C16H23NO B4110462 (2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone

(2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B4110462
M. Wt: 245.36 g/mol
InChI Key: ANWCQZXNIMBISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone is an organic compound that features a piperidine ring substituted with a 2,5-dimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone typically involves the acylation of 2,6-dimethylpiperidine with 2,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylbenzoyl)proline: This compound features a proline ring instead of a piperidine ring.

    2,5-dimethylbenzoic acid: A simpler compound with a carboxylic acid group instead of a piperidine ring.

Uniqueness

(2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone is unique due to the presence of both the piperidine ring and the 2,5-dimethylbenzoyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

(2,5-dimethylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-11-8-9-12(2)15(10-11)16(18)17-13(3)6-5-7-14(17)4/h8-10,13-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWCQZXNIMBISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C=CC(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2,5-Dimethylphenyl)(2,6-dimethylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.